

An In-Depth Technical Guide to the Physical Properties of 3-Decanamine Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Decanamine

Cat. No.: B13828720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine and its isomers, a group of aliphatic amines with the chemical formula $C_{10}H_{23}N$, are compounds of interest in various fields of chemical research and development. Their physical properties are crucial for understanding their behavior in chemical reactions, for purification processes, and for their potential application in areas such as synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the known physical properties of **3-decanamine** and its positional and stereoisomers. Due to a scarcity of reported experimental data for many of these isomers, this guide combines available experimental values with computed predictions from reputable chemical databases.

Isomerism in Decanamine

Decanamine can exist in numerous isomeric forms, primarily categorized as positional isomers and stereoisomers.

- Positional Isomers: These isomers differ in the position of the amine group ($-NH_2$) along the ten-carbon decyl chain. Examples include 1-decanamine, 2-decanamine, **3-decanamine**, 4-decanamine, and 5-decanamine.
- Stereoisomers: For positional isomers where the amine group is not at the end of the chain (e.g., 2-, 3-, 4-, and 5-decanamine), a chiral center exists at the carbon atom bonded to the

amine group. This gives rise to enantiomeric pairs: (R)- and (S)-isomers.

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility.

Quantitative Physical Properties of 3-Decanamine and Its Isomers

The following tables summarize the available quantitative data for the physical properties of **3-decanamine** and its isomers. It is important to note that much of the data for isomers other than 1-decanamine is computationally derived and should be considered as predictive.

Isomer	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
1-Decanamine	2016-57-1	157.30	216-218 (exp.) [1]	12-15 (exp.) [1]	0.787 (exp. at 25°C) [1]
2-Decanamine	17747-48-7	157.30	Data not available	Data not available	Data not available
3-Decanamine	67232-53-5	157.30	Data not available	Data not available	Data not available
4-Decanamine	67232-52-4	157.30	Data not available	Data not available	Data not available
5-Decanamine	86217-83-6	157.30	Data not available	Data not available	Data not available

Note: "exp." denotes experimental data. The lack of experimental data for many isomers highlights an area for further research.

Computed Physical Properties from PubChem

The following data for **3-decanamine** and other isomers are computed properties sourced from the PubChem database. These values are estimations based on computational models.

Property	3-Decanamine	5-Decanamine
Molecular Weight	157.30 g/mol [2]	157.30 g/mol [3]
XLogP3-AA	3.7 [2]	3.5 [3]
Hydrogen Bond Donor Count	1 [2]	1 [3]
Hydrogen Bond Acceptor Count	1 [2]	1 [3]
Rotatable Bond Count	7 [2]	7 [3]
Exact Mass	157.183049738 Da [2]	157.183049738 Da [3]
Monoisotopic Mass	157.183049738 Da [2]	157.183049738 Da [3]
Topological Polar Surface Area	26 Å ² [2]	26 Å ² [3]
Heavy Atom Count	11 [2]	11 [3]

Solubility Profile

The solubility of decanamine isomers is dictated by the balance between the hydrophobic ten-carbon alkyl chain and the hydrophilic amine group.

- **Water Solubility:** Generally, long-chain amines like decanamine have low solubility in water. The hydrophobic nature of the decyl group dominates over the hydrogen bonding capability of the amine group. For instance, 1-decanamine has a reported water solubility of 5.5×10^2 mg/L at 25°C.[\[4\]](#) The hydrochloride salt forms of these amines are expected to have higher, though still limited, aqueous solubility.[\[4\]](#)
- **Organic Solvent Solubility:** Decanamine isomers are generally soluble in a wide range of organic solvents, particularly non-polar and less polar solvents such as ethers, and hydrocarbons.[\[5\]](#) Their solubility in alcohols is also significant.

Experimental Protocols for Physical Property Determination

Standardized methods are employed to determine the physical properties of chemical compounds. The following are detailed methodologies applicable to the determination of the physical properties of **3-decanamine** isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

- Thiele tube
- Thermometer (0-250 °C range)
- Capillary tubes (sealed at one end)
- Small test tube
- Bunsen burner or other heat source
- Mineral oil or silicone oil

Procedure:

- A small amount of the liquid **3-decanamine** isomer is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

- The heating is adjusted to maintain a steady stream of bubbles.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination (Capillary Method)

For any solid decanamine isomers or their salts, the melting point can be determined as follows.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Sample of the solid compound

Procedure:

- A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a moderate rate initially.
- As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last crystal melts is recorded as the end of the melting range.
- For a pure compound, the melting range should be narrow (0.5-2 °C).

Density Measurement (Pycnometer Method)

The density of liquid **3-decanamine** isomers can be accurately determined using a pycnometer.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed.
- The pycnometer is filled with the liquid **3-decanamine** isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
- The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, dried, and weighed again.
- The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
- The filled pycnometer with the reference liquid is weighed.
- The density of the **3-decanamine** isomer is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

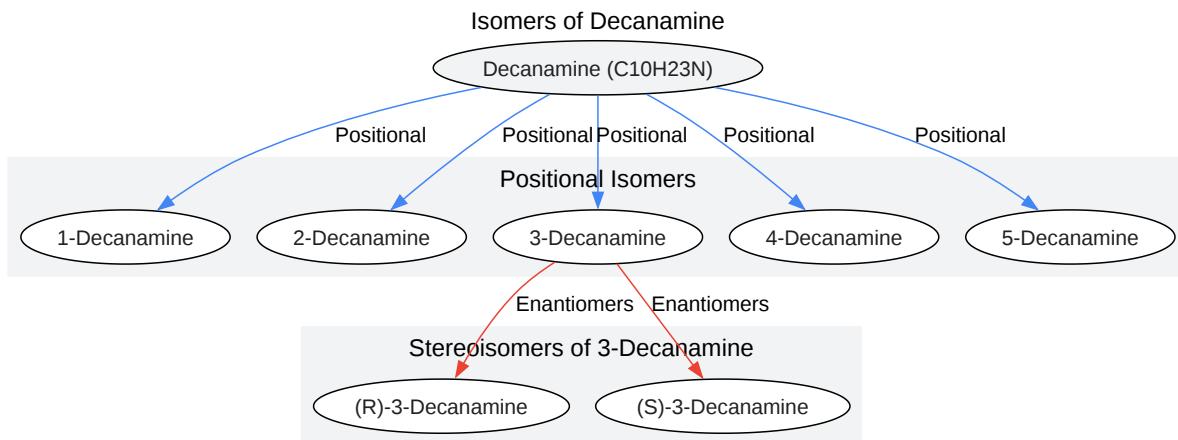
Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Apparatus:

- Test tubes
- Vortex mixer
- Measuring cylinders
- Analytical balance

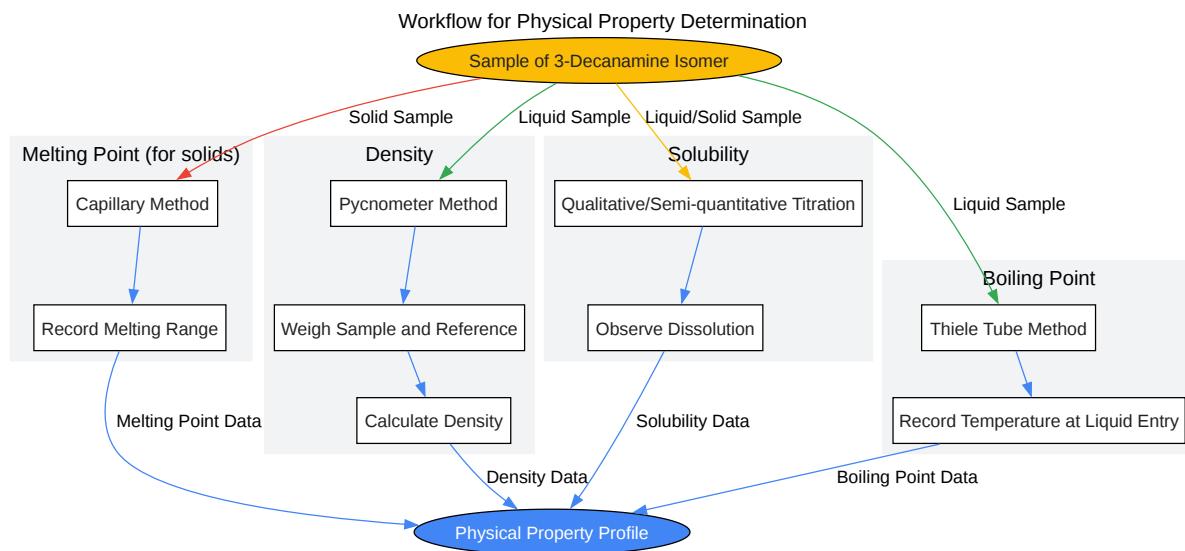
Procedure for Water Solubility:


- A known volume of distilled water (e.g., 1 mL) is placed in a test tube.
- A small, accurately weighed amount of the **3-decanamine** isomer is added to the water.
- The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
- The mixture is allowed to stand and observed for the presence of undissolved material.
- If the substance dissolves completely, more is added in known increments until saturation is reached.
- Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

Procedure for Organic Solvent Solubility:

- The same procedure as for water solubility is followed, but with the desired organic solvent (e.g., diethyl ether, ethanol, hexane) instead of water.

Visualizations


Logical Relationship of 3-Decanamine Isomers

[Click to download full resolution via product page](#)

Caption: Relationship between decanamine and its isomers.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for property determination.

Conclusion

This technical guide has summarized the available physical property data for **3-decanamine** and its isomers, highlighting a greater reliance on computed data for many of the positional and stereoisomers. Standard experimental protocols for determining boiling point, melting point, density, and solubility have been detailed to provide a framework for the empirical investigation of these compounds. The provided visualizations illustrate the relationships between the isomers and the general workflow for their physical characterization. Further experimental

studies are necessary to provide a more complete and validated dataset for the full range of decanamine isomers, which will be invaluable for their application in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vapourtec.com [vapourtec.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated ¹⁹F Nuclear Magnetic Resonance [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 3-Decanamine Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13828720#physical-properties-of-3-decanamine-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com